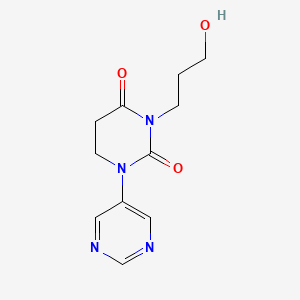
(4-Fluorophenyl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)diphenylphosphine oxide is a fluorine-containing diphenylphosphine oxide derivative. It is known for its applications in improving the flame retardancy and dielectric properties of materials, particularly epoxy resins .
Méthodes De Préparation
The synthesis of (4-Fluorophenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a fluorinated benzyl compound. One common method includes the use of benzyl (4-fluorophenyl)phenylphosphine oxide, which is prepared by curing a mixture of the compound with diglycidyl ether of bisphenol A (DGEBA) and 4,4′-diaminodiphenylsulfone (DDS) . The resulting thermosets exhibit improved flame retardancy and dielectric properties.
Analyse Des Réactions Chimiques
(4-Fluorophenyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly with halides.
Coupling Reactions: It can be used as a coupling partner in cross-coupling reactions with aryl halides in the presence of Ni/Zn catalysts.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, halides for substitution, and Ni/Zn catalysts for coupling reactions. The major products formed from these reactions are typically phosphine oxides and substituted phosphine derivatives.
Applications De Recherche Scientifique
(4-Fluorophenyl)diphenylphosphine oxide has several scientific research applications:
Chemistry: It is used to improve the flame retardancy and dielectric properties of epoxy resins.
Biology: Its flame-retardant properties make it useful in the development of safer materials for biological applications.
Mécanisme D'action
The mechanism by which (4-Fluorophenyl)diphenylphosphine oxide exerts its effects involves scavenging free radicals required for combustion and promoting the formation of a dense char layer. This char layer inhibits the penetration of heat and fuel, causing the concentrated release of gases . Additionally, the incorporation of the compound reduces the dielectric constant and dielectric loss factor of materials at different frequencies .
Comparaison Avec Des Composés Similaires
(4-Fluorophenyl)diphenylphosphine oxide can be compared with other similar compounds such as:
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Both compounds are used to improve flame retardancy, but DOPO-based compounds can reduce the inherent thermal and mechanical properties of materials.
Diphenylphosphine oxide (DPO): DPO-based additives are used as replacements for DOPO-based additives due to their easier preparation and better performance under acidic and basic conditions.
Propriétés
Formule moléculaire |
C18H14FOP |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-4-fluorobenzene |
InChI |
InChI=1S/C18H14FOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
Clé InChI |
PKALGKRBICPQDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)






![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)



